Tert-butyl 3-bromopicolinate
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Overview
Description
Tert-butyl 3-bromopicolinate, also known as tert-butyl 3-bromo-2-pyridinecarboxylate, is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with tert-butyl and the pyridine ring is brominated at the 3-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-bromopicolinate can be synthesized through the esterification of 3-bromopicolinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in aqueous medium under reflux conditions.
Major Products:
Substitution: Formation of 3-substituted picolinates.
Reduction: Formation of tert-butyl picolinate.
Oxidation: Formation of 3-bromopicolinic acid.
Scientific Research Applications
Tert-butyl 3-bromopicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-bromopicolinate involves its interaction with various molecular targets through its bromine and ester functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release picolinic acid, which can chelate metal ions and modulate enzymatic activities . The compound’s reactivity is influenced by the electronic effects of the pyridine ring and the steric hindrance of the tert-butyl group .
Comparison with Similar Compounds
Tert-butyl 5-bromopicolinate: Similar structure but with bromine at the 5-position.
Tert-butyl 3-chloropicolinate: Chlorine instead of bromine at the 3-position.
Tert-butyl 3-iodopicolinate: Iodine instead of bromine at the 3-position.
Uniqueness: Tert-butyl 3-bromopicolinate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. The tert-butyl ester group provides steric protection, making it more stable under certain reaction conditions compared to its analogs .
Properties
IUPAC Name |
tert-butyl 3-bromopyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXZWVWSJGWASF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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